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molecular formula C6H6N4O2S B126191 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine CAS No. 152382-58-6

1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine

Cat. No. B126191
M. Wt: 198.21 g/mol
InChI Key: ACBJUYCGPOQJND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05459138

Procedure details

A mixture 0.25 g of 4-chloro-3-pyridylsulfonylguanidine (Preparation 14) and 0.25 g of potassium carbonate in 5 cm3 of dioxane/DMF (80/20) is heated at reflux for 24 hours.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
dioxane DMF
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[S:8]([NH:11][C:12]([NH2:14])=[NH:13])(=[O:10])=[O:9].C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1.CN(C=O)C>[NH2:13][C:12]1[NH:14][C:2]2[CH:7]=[CH:6][N:5]=[CH:4][C:3]=2[S:8](=[O:10])(=[O:9])[N:11]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
ClC1=C(C=NC=C1)S(=O)(=O)NC(=N)N
Name
Quantity
0.25 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
dioxane DMF
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1.CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h

Outcomes

Product
Name
Type
Smiles
NC1=NS(C2=C(N1)C=CN=C2)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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